In-Depth Technical Guide to the Chemical Properties of 1,1,1-Trichlorotrifluoroacetone
In-Depth Technical Guide to the Chemical Properties of 1,1,1-Trichlorotrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trichlorotrifluoroacetone, a halogenated ketone, is a reactive and versatile chemical compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, combining both trichloromethyl and trifluoromethyl groups flanking a central carbonyl, impart distinct chemical properties that make it a valuable reagent, particularly for the modification of biomolecules. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1,1-Trichlorotrifluoroacetone, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity.
Chemical and Physical Properties
1,1,1-Trichlorotrifluoroacetone is a volatile and reactive compound. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 758-42-9 | [1][2] |
| Molecular Formula | C₃Cl₃F₃O | [1] |
| Molecular Weight | 215.39 g/mol | [1] |
| Boiling Point | 83.5–84.5 °C | [3] |
| Boiling Point Range | 86-90 °C | [4] |
| Density | ~1.6 g/cm³ | [5] |
| Synonyms | 1,1,1-Trichloro-3,3,3-trifluoro-2-propanone |
Table 1: Physical and Chemical Properties of 1,1,1-Trichlorotrifluoroacetone
Spectral Data
The infrared (IR) spectrum of 1,1,1-Trichlorotrifluoroacetone exhibits a characteristic strong absorption for the carbonyl group.
| Spectral Data | Value | Reference |
| Infrared (IR) Absorption (film) | 1790 cm⁻¹ (C=O) | [3] |
Table 2: Spectral Properties of 1,1,1-Trichlorotrifluoroacetone
Experimental Protocols
Synthesis of 1,1,1-Trichlorotrifluoroacetone
A laboratory-scale synthesis of 1,1,1-Trichlorotrifluoroacetone has been reported in Organic Syntheses.[3] The following protocol is adapted from this procedure.
Reaction Scheme:
Caption: Synthesis of 1,1,1-Trichlorotrifluoroacetone.
Materials:
-
Trifluoroacetic anhydride
-
Trichloroacetic acid
-
Anhydrous ether
Procedure:
-
A mixture of trifluoroacetic anhydride and trichloroacetic acid is prepared.
-
The mixture is stirred and refluxed for 4–6 hours.
-
After reflux, the reaction mixture is allowed to gradually warm to room temperature.
-
The contents of the flask are extracted three times with anhydrous ether.
-
The combined ether extracts are distilled at atmospheric pressure.
-
Following the removal of the ether solvent, continued distillation yields 1,1,1-trichloro-3,3,3-trifluoroacetone with a boiling point of 83.5–84.5 °C.[3]
Trifluoroacetylation of Amino Acids
1,1,1-Trichlorotrifluoroacetone is an effective reagent for the trifluoroacetylation of amino groups in amino acids under neutral and mild conditions.[3]
Workflow for Trifluoroacetylation:
Caption: General workflow for N-trifluoroacetylation of amino acids.
Materials:
-
L-Tyrosine
-
Dimethyl sulfoxide (DMSO)
-
1,1,1-Trichlorotrifluoroacetone
Procedure:
-
In a two-necked, round-bottomed flask equipped with a thermometer, a condenser with a drying tube, and a magnetic stirrer, suspend L-(−)-tyrosine (0.1001 mole) in 130 ml of dimethyl sulfoxide.
-
Stir the suspension and cool it in an ice water bath until the internal temperature reaches 10–15 °C.
-
Add 1,1,1-trichloro-3,3,3-trifluoroacetone (0.2999 mole) in portions through the condenser, ensuring the reaction temperature does not exceed 35 °C. A mild exotherm will be observed.
-
Once the addition is complete, remove the ice bath and continue stirring the amber-colored solution at room temperature for 22 hours.
-
The N-trifluoroacetyl-L-tyrosine can then be isolated from the reaction mixture.[3]
Chemical Reactivity and Applications
The primary documented application of 1,1,1-Trichlorotrifluoroacetone is as a reagent for the trifluoroacetylation of primary and secondary amines, including those found in amino acids.[3] This reaction is valuable in peptide chemistry and drug development for the following reasons:
-
Protecting Group: The trifluoroacetyl group can serve as a protecting group for amines during multi-step syntheses.
-
Modification of Physicochemical Properties: The introduction of a trifluoromethyl group can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule, which are critical parameters in drug design.
The reactivity of 1,1,1-Trichlorotrifluoroacetone stems from the electrophilic nature of its carbonyl carbon, which is enhanced by the strong electron-withdrawing effects of the adjacent trichloromethyl and trifluoromethyl groups. This makes the carbonyl group susceptible to nucleophilic attack by amines.
Logical Relationship of Reactivity:
Caption: Factors influencing the reactivity of 1,1,1-Trichlorotrifluoroacetone.
Safety Information
1,1,1-Trichlorotrifluoroacetone is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1,1,1-Trichlorotrifluoroacetone is a specialized reagent with demonstrated utility in the trifluoroacetylation of amines, a key transformation in synthetic and medicinal chemistry. While comprehensive data on its broader reactivity and spectral properties are limited, the established protocols for its synthesis and application provide a solid foundation for its use in research and development. Further investigation into the reactivity of this compound could unveil new applications in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.
References
- 1. The preparation method of 1,1,1-trifluoroacetone - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,1,1-Trichloro-3,3,3-trifluoro-2-propanol | C3H2Cl3F3O | CID 45049997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,1-Trichloro-3,3,3-trifluoro-2-propanone [myskinrecipes.com]
